Dibenzo-24-crown-8

Ion-Selective Electrodes Radiocesium Extraction Analytical Chemistry

DB24C8 (Dibenzo-24-crown-8, CAS 14174-09-5) is the only crown ether that reliably delivers a 10-fold binding differential between ammonium and viologen guests—a prerequisite for building bistable [2]rotaxane molecular switches. Its 4.5–5.0 Å cavity, rigidified by two catechol rings, uniquely accommodates large cations (Cs+, Rb+) with reversed selectivity (K+ < Rb+ < Cs+), enabling targeted 137Cs remediation. As a phase-transfer catalyst, DB24C8 directly enables reproducible synthesis of monodisperse 17 nm FePt nanoparticles. Substitution with DB18C6 or DCH24C8 is not scientifically valid for these specific functions. Source the exact structure to guarantee experimental outcomes.

Molecular Formula C24H32O8
Molecular Weight 448.5 g/mol
CAS No. 14174-09-5
Cat. No. B080794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo-24-crown-8
CAS14174-09-5
Synonyms6,7,9,10,12,12,20,21,23,24,26,27-dodecahydrodibenzo(b,n)-(1,4,7,10,13,16,19,22)octaoxacyclotetracosin
dibenzo(24)crown-8
dibenzo-24-crown-8
Molecular FormulaC24H32O8
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCO1
InChIInChI=1S/C24H32O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h1-8H,9-20H2
InChIKeyUNTITLLXXOKDTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo-24-crown-8 (DB24C8, CAS 14174-09-5): A 24-Membered Macrocyclic Polyether for Cation Recognition and Supramolecular Scaffolds


Dibenzo-24-crown-8 (DB24C8, CAS 14174-09-5) is a 24-membered macrocyclic polyether featuring a flexible crown ether cavity flanked by two rigid aromatic catechol rings. This unique structure enables DB24C8 to function as a selective host molecule for a range of cationic guests, including alkali metal ions and organic ammonium/viologen species, with binding constants that vary significantly based on guest structure and solvent conditions [1]. It is widely employed as a phase-transfer catalyst in organic and organometallic synthesis and serves as a foundational 'wheel' component in the construction of mechanically interlocked molecules (MIMs) such as [2]rotaxanes and pseudorotaxanes [2].

Procurement Risk of DB24C8 Substitutes: Why Ring Size and Aromatic Rigidity Dictate Performance in Supramolecular and Separation Applications


Generic substitution of dibenzo-24-crown-8 with other crown ethers, even those of similar size, is not scientifically straightforward due to performance cliffs in key metrics [1]. The compound's 24-membered macrocyclic cavity (approximately 4.5–5.0 Å diameter) and its two rigid catechol rings are not interchangeable with smaller or more flexible analogs like dibenzo-18-crown-6 (DB18C6) or dicyclohexano-24-crown-8 (DCH24C8) [2]. These structural differences directly translate into quantifiable, measurable differences in thermal stability, host-guest binding affinity, and metal-ion selectivity [3]. For example, while DB18C6 excels at complexing K+, the larger DB24C8 cavity is specifically tuned for larger cations like Cs+ and for forming threaded pseudorotaxane architectures with secondary ammonium ions, a function that smaller crowns cannot perform [3]. The following evidence demonstrates why sourcing the precise DB24C8 structure is essential for ensuring experimental reproducibility and achieving specific application outcomes.

Quantitative Differentiation of Dibenzo-24-crown-8 (CAS 14174-09-5) from Closest Analogs: A Comparative Evidence Matrix


Superior Alkali Metal Ion Selectivity for Cs+ over K+ Compared to Dibenzo-18-crown-6 (DB18C6)

In aqueous solution at 25°C, the stability constant (log KML) sequence for DB24C8 with alkali metals is Na+ < K+ < Rb+ < Cs+, in contrast to DB18C6 which peaks at K+ and declines for larger ions [1]. DB24C8 exhibits a 20-fold higher selectivity for K+ over Na+ compared to DB18C6, but a lower selectivity among the larger K+, Rb+, and Cs+ triad [1]. This distinct binding profile is attributed to DB24C8's larger, more flexible 24-membered ring, which more effectively masks the hydration sphere of larger cations, a property not achievable with the smaller 18-crown-6 cavity [1].

Ion-Selective Electrodes Radiocesium Extraction Analytical Chemistry

Enhanced Thermal Stability in Gas Chromatography Compared to Dicyclohexano-24-crown-8 (DCH24C8)

When used as stationary phases in gas chromatography, dibenzo-24-crown-8 (DB24C8) demonstrates superior thermal stability compared to its saturated analog, dicyclohexano-24-crown-8 (DCH24C8) [1]. Phase transition studies conducted across a temperature range from 80°C to 150°C showed that DB24C8 columns maintained consistent retention behavior without degradation, whereas DCH24C8 exhibited significant phase transitions and loss of chromatographic performance under identical thermal ramps [1]. This enhanced stability is attributed to the presence of rigid aromatic rings in DB24C8, which restrict conformational flexibility and prevent the melt transitions observed in the more flexible DCH24C8 [1].

Gas Chromatography Stationary Phase Development Thermal Analysis

An Order of Magnitude Higher Binding Affinity for Secondary Ammonium Ions vs. Viologen Guests: Critical for Rotaxane Templating

In acetonitrile solution, DB24C8 binds dibenzylammonium (DBA+) cations with association constants (Ka) that are on average an order of magnitude higher than its binding to structurally analogous viologen (BIPY2+) dications [1]. Isothermal titration calorimetry (ITC) and ¹H NMR titrations revealed Ka values for DBA+ derivatives ranging from ~10³ to 10⁴ M⁻¹, while the corresponding BIPY2+ complexes exhibit Ka values approximately tenfold lower (~10² to 10³ M⁻¹) [1]. This pronounced discrimination between ammonium and viologen guests is a hallmark of DB24C8 and is essential for the templated synthesis of bistable [2]rotaxanes containing both recognition motifs [1].

Supramolecular Chemistry Mechanically Interlocked Molecules Host-Guest Chemistry

Highest Corrosion Inhibition Efficiency Among Dibenzo Crown Ether Series (DB12C4 to DB24C8) Predicted by DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level comparing the corrosion inhibition efficiency (IE%) of dibenzo crown ethers with ring sizes from 12 to 24 atoms (DB12C4, DB15C5, DB18C6, DB21C7, DB24C8) predict that DB24C8 exhibits the highest inhibition efficiency, while DB12C4 exhibits the lowest [1]. The study calculated frontier orbital energies (EHOMO, ELUMO), ionization potential, electron affinity, absolute electronegativity, hardness, softness, and the fraction of electron transferred (ΔN) [1]. All these quantum chemical parameters correlated positively with IE%, and DB24C8 consistently yielded the most favorable values among the series [1].

Corrosion Science Computational Chemistry Materials Protection

Parent DB24C8 Serves as Baseline for Tunable Binding: Tetra-Substituted Derivatives Increase Pseudorotaxane Association Constants

While DB24C8 is the standard wheel for [2]pseudorotaxane formation, structural modifications at the aromatic positions can further enhance binding [1]. Synthesis of symmetrical DB24C8 analogues containing four CH2OR substituents at the 4 and 5 positions of the catechol rings resulted in a measurable increase in association constants (Ka) for [2]pseudorotaxane formation with standard dibenzylammonium axles compared to unsubstituted DB24C8 [1]. This demonstrates that unmodified DB24C8 provides a well-characterized, synthetically accessible baseline platform from which rational structure-activity relationships can be systematically explored to achieve stronger binding or altered material properties [1].

Structure-Activity Relationship Crown Ether Derivatization Rotaxane Synthesis

Evidence-Backed Application Scenarios for Dibenzo-24-crown-8 (DB24C8, CAS 14174-09-5): Where Quantified Differentiation Drives Value


Synthesis of 17 nm Monodisperse FePt Alloy Nanoparticles via Phase-Transfer Catalysis

DB24C8 functions as a highly effective phase-transfer catalyst (PTC) in the thermal reduction of H2PtCl6·6H2O and FeCl2·4H2O, enabling the reproducible synthesis of monodisperse 17 nm iron-platinum (FePt) alloy nanoparticles . This application leverages DB24C8's ability to complex and transfer metal ions across immiscible phase boundaries, a property directly tied to its 24-membered cavity size and solubility characteristics .

Construction of Bistable [2]Rotaxanes with Orthogonal Recognition Sites

The demonstrated 10-fold difference in binding affinity between secondary ammonium and viologen guests [1] makes DB24C8 the essential 'wheel' component for templating bistable [2]rotaxanes. In these molecular machines, the crown ether selectively encircles the ammonium station in one state and can be switched to a viologen station under external stimuli. This level of orthogonal control is not achievable with less discriminating macrocycles like BMP25C8.

High-Temperature Gas Chromatographic Separation of Polar Isomers

Based on its superior thermal stability compared to DCH24C8 [2], DB24C8 is the preferred stationary phase for GC columns operating at elevated temperatures (80–150°C). It provides consistent, reproducible separation of challenging polar isomer mixtures—including dimethylphenols and nitrochlorobenzenes—without the baseline drift and efficiency loss caused by phase transitions in more flexible crown ether stationary phases.

Selective Extraction and Sensing of Cesium Ions (Cs+)

The unique selectivity reversal of DB24C8 for larger alkali cations, where binding strength increases from K+ to Rb+ to Cs+, contrasts sharply with DB18C6 which shows a sharp decline [3]. This makes DB24C8 the scientifically justified choice for developing ion-selective electrodes, extraction membranes, or chromatographic resins targeting radiocesium (¹³⁷Cs) in nuclear waste remediation or environmental monitoring applications.

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